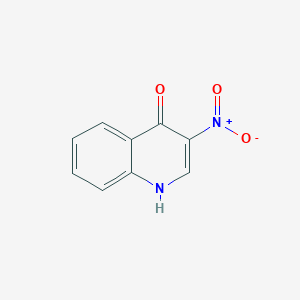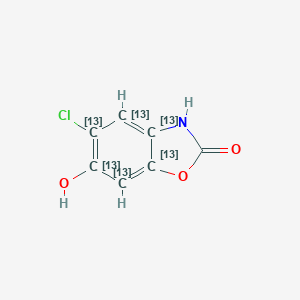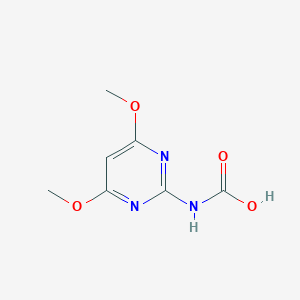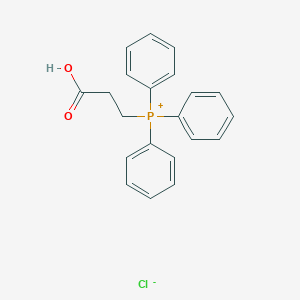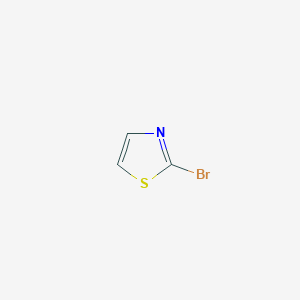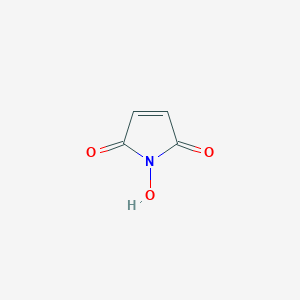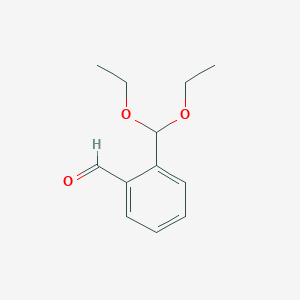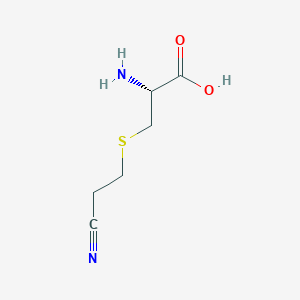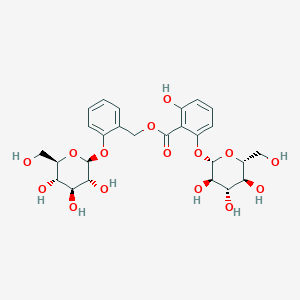
Henryoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Henryoside is a naturally occurring glycoside isolated from the herbs of Alangium chinense and Viburnum veitchii . It is an acylated salicin bis-glucoside with a molecular formula of C26H32O15 and a molecular weight of 584.52 g/mol . This compound exhibits notable bioactive properties, including spasmolytic and uterotonic effects .
准备方法
Synthetic Routes and Reaction Conditions
Henryoside is typically isolated from natural sources such as Alangium chinense and Viburnum veitchii . The isolation process involves extraction with solvents like methanol or ethanol, followed by purification using chromatographic techniques . The compound can also be synthesized through glycosylation reactions involving salicin derivatives and acylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from plant sources due to its complex structure. The process involves large-scale cultivation of the source plants, followed by solvent extraction and purification . Advances in biotechnological methods, such as plant cell culture, may offer alternative production routes in the future.
化学反应分析
Types of Reactions
Henryoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted glycosides depending on the nucleophile used.
科学研究应用
Henryoside has a wide range of applications in scientific research:
作用机制
Henryoside exerts its effects through interactions with specific molecular targets and pathways. It is believed to modulate calcium ion channels and inhibit the release of neurotransmitters, leading to its spasmolytic and uterotonic effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a role in modulating smooth muscle contraction .
相似化合物的比较
Henryoside is unique due to its specific acylated salicin bis-glucoside structure. Similar compounds include:
Homoarbutin: A glycoside with similar bioactive properties.
Curculigoside: Another glycoside with spasmolytic effects.
Di-O-methylcrenatin: A glycoside with structural similarities.
Sakakin: A glycoside with similar pharmacological properties.
Salirepin: A glycoside with related bioactivity.
This compound stands out due to its unique combination of spasmolytic and uterotonic properties, making it a valuable compound for further research and potential therapeutic applications .
属性
IUPAC Name |
[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O15/c27-8-15-18(30)20(32)22(34)25(40-15)38-13-6-2-1-4-11(13)10-37-24(36)17-12(29)5-3-7-14(17)39-26-23(35)21(33)19(31)16(9-28)41-26/h1-7,15-16,18-23,25-35H,8-10H2/t15-,16-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHRYVYZZQIPGU-NXEOTYAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the chemical structure of Henryoside and where is it found in nature?
A1: this compound is a salicin derivative bis-glucoside, formally known as 2-(β-D-glucopyranosyloxy)-6-hydroxybenzoic acid [2-(β-D-glucopyranosyloxy)phenyl]methyl ester. [, ] It has been isolated from the leaves and stems of Viburnum cylindricum [], as well as the aerial parts of Viburnum veitchii. []
Q2: Have any new derivatives of this compound been discovered recently?
A2: Yes, recent research has led to the discovery of several new this compound derivatives. These include:
- 2′-O-acetylthis compound, 2′,3′-di-O-acetylthis compound, 2′,6′-di-O-acetylthis compound, 2′,3′,6′-tri-O-acetylthis compound, and 2′,3′,4′,6′-tetra-O-acetylthis compound isolated from Viburnum cylindricum. []
- 2′β-acetyl-3′β-(3-methylbutyryl)-henryoside and 2′β,6′β-diacetyl-3′β-(3-methylbutyryl)-henryoside isolated from Viburnum veitchii. []
- 3′-O-[(2S)-2-methylbutanoyl]this compound, isolated from Viburnum plicatum var. tomentosum. []
Q3: What methods were used to determine the structure of these novel this compound derivatives?
A3: The structures of these new compounds were elucidated using a combination of chemical and spectroscopic techniques. [, , ] This likely included methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are commonly employed for structural characterization of natural products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
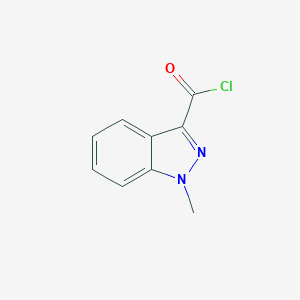
![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)
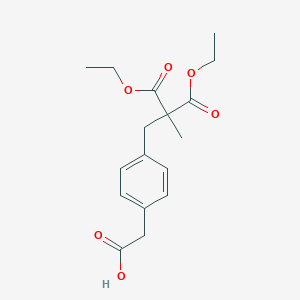
![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)

